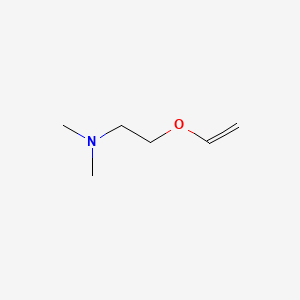
2-アセチルベンゾイミダゾール
概要
説明
2-Acetylbenzimidazole is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetylbenzimidazole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Acetylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
2-ABIは、有望な抗菌特性を示します。研究者らは、これをシントンとして使用して、オキシラン、ピラゾリン、チアゾールなどのヘテロ環系を作成してきました。 これらの誘導体は、細菌性および真菌性病原体に対する有効性を示しています .
抗がんの可能性
2-ABIのカルボニル基とアミノ基により、汎用性の高い反応が可能になります。科学者らは、これらの反応性部位を利用して、ピラゾール、イソキサゾリン、ピリミジンを合成してきました。 これらの化合物の中には、抗がん活性を持つものがあり、2-ABIは創薬における貴重な構成要素となっています .
抗糖尿病用途
さらなる研究が必要ですが、2-ABI誘導体は抗糖尿病剤としての可能性を示しています。 それらのユニークな化学構造は、それらの生物活性に貢献し、さらなる調査のための興味深い候補となっています .
アルツハイマー病に対する特性
広く調査されているわけではありませんが、2-ABIベースの化合物は、アルツハイマー病研究で有望である可能性があります。 それらの生物学的経路を調節する能力は、科学界の注目に値します .
抗炎症効果
研究者らは、2-ABIを出発物質として使用して、さまざまなヘテロ環式化合物を合成してきました。 これらの誘導体の中には、抗炎症特性を示すものがあり、これは炎症性疾患の治療に関連する可能性があります .
カルコン合成
カルコンは、多様な生物活性を持つ化合物クラスであり、2-ABIから調製することができます。 これらの化合物は、抗炎症剤、抗酸化剤、抗癌剤としての可能性があるため、関心を集めています .
ピラゾリン誘導体
2-ABIは、ピラゾリン誘導体の前駆体として役立ちます。 これらの化合物は、抗炎症作用や鎮痛作用など、薬理学的効果について調査されてきました .
薬理学的探求
1964年から2020年までの文献は、さまざまなヘテロ環系を合成する際の2-ABIの汎用性を強調しています。 研究者らは、創薬および医薬品化学におけるその可能性を調査し続けています .
要約すると、2-アセチルベンゾイミダゾールは、生物学的に活性な分子を作成するための貴重なシントンです。その用途は、抗菌性、抗がん性、抗糖尿病性、抗炎症性などの分野にわたります。 研究者らは、その可能性を探求し続け、そのユニークな反応性を新しい創薬に利用する必要があります .
作用機序
Target of Action
2-Acetylbenzimidazole, a derivative of benzimidazole, is an important molecule from a medicinal chemistry perspective due to its numerous pharmacological activities . It has been found to interact with various enzymes and protein receptors, making it a pivotal structure in drug design . .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . This allows them to exert various kinds of biological activity. The reactions can be carried out on various reactive sites of 2-acetylbenzimidazole, which are the carbonyl group and the amino group .
Biochemical Pathways
They have been successfully employed as a synthon to obtain heterocyclic systems such as oxirane, pyrazoline, thiazole, pyrazole, isoxazoline, and others .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-cancer, anti-diabetic, anti-alzheimer’s, and anti-inflammatory effects . For instance, one of the synthesized compounds, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2 -yl)-3-phenyl-2-propen-1-one, reduced the proliferation of MCF-7 and OVCAR-3 cell lines .
Action Environment
The synthesis of benzimidazole derivatives can be influenced by various factors, including temperature and the presence of certain reagents .
Safety and Hazards
生化学分析
Biochemical Properties
2-Acetylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with biomolecules such as proteins and nucleic acids is primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
2-Acetylbenzimidazole has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, studies have shown that 2-Acetylbenzimidazole can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Acetylbenzimidazole involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and leading to changes in cellular processes . For instance, 2-Acetylbenzimidazole has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition results in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylbenzimidazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2-Acetylbenzimidazole can lead to significant changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Acetylbenzimidazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Acetylbenzimidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, which can further influence cellular processes . Additionally, 2-Acetylbenzimidazole affects metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2-Acetylbenzimidazole is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 2-Acetylbenzimidazole are crucial for its biological activity and therapeutic potential.
Subcellular Localization
2-Acetylbenzimidazole is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications . The compound’s activity and function are affected by its localization, as it interacts with different biomolecules in specific cellular compartments .
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMRVDIXXOWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239867 | |
| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-70-8 | |
| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-Benzimidazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














